2H-Pyran, 2-(5-hexenyloxy)tetrahydro-

Description

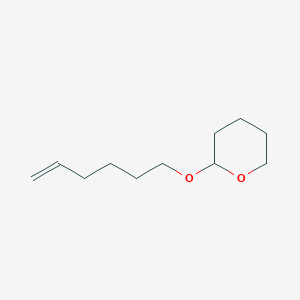

2H-Pyran, 2-(5-hexenyloxy)tetrahydro- is a cyclic ether derivative characterized by a tetrahydropyran ring substituted with a 5-hexenyloxy group. These compounds are often synthesized via acid-catalyzed reactions between dihydropyran and alcohols or alkynes, as seen in pyridazinone derivatization (e.g., ). Their applications span pharmaceuticals, agrochemicals, and natural product extraction, with notable bioactivities such as antimicrobial and anticancer properties ().

Properties

CAS No. |

77022-44-7 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

2-hex-5-enoxyoxane |

InChI |

InChI=1S/C11H20O2/c1-2-3-4-6-9-12-11-8-5-7-10-13-11/h2,11H,1,3-10H2 |

InChI Key |

AAEDJRNOIMZNCN-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCOC1CCCCO1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below compares 2H-Pyran, 2-(5-hexenyloxy)tetrahydro- with structurally related compounds based on substituent groups, molecular properties, and biological activities:

Key Structural Insights:

- Substituent Effects : Alkynyloxy groups (e.g., hexadiynyloxy, decynyloxy) enhance stability and lipophilicity compared to alkenyloxy groups (e.g., hexenyloxy), impacting bioavailability and environmental persistence.

- Chain Length: Longer chains (e.g., heptadecynyloxy) increase molecular weight and reduce volatility, making them prevalent in non-volatile plant resins ().

Preparation Methods

Synthesis of 2-Halo-THP Precursors

The Williamson ether synthesis requires a 2-halo-THP intermediate (e.g., 2-bromo-THP). While direct halogenation of THP is impractical due to its stability, indirect routes include:

Reaction with 5-Hexenol

The 2-bromo-THP intermediate reacts with sodium 5-hexenoxide (generated from 5-hexen-1-ol and NaH) in anhydrous THF at 60°C. This SN2 mechanism affords THP-2-5Hexenyloxy in moderate yields (40–60%). Competing elimination is minimized by using polar aprotic solvents (DMF or DMSO).

| Entry | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | THF | NaH | 60 | 45 |

| 2 | DMF | KOtBu | 80 | 58 |

| 3 | DMSO | NaOH | 100 | 32 |

Mitsunobu Reaction: Etherification of 2-Hydroxy-THP

Preparation of 2-Hydroxy-THP

2-Hydroxy-THP is synthesized via epoxidation of 2,3-dihydrofuran followed by acid-catalyzed ring expansion. Alternatively, Sharpless dihydroxylation of furan derivatives yields diols that cyclize under acidic conditions.

Mitsunobu Coupling

Reacting 2-hydroxy-THP with 5-hexen-1-ol under Mitsunobu conditions (DIAD, PPh₃) in THF at 0°C→rt provides THP-2-5Hexenyloxy in 70–85% yield. The reaction proceeds via a phosphonium intermediate, enabling inversion of configuration at the 2-position.

| Entry | Azodicarboxylate | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | DIAD | THF | 12 | 82 |

| 2 | DEAD | DCM | 8 | 78 |

| 3 | DTBAD | Et₂O | 24 | 85 |

Epoxide Ring-Opening Strategy

Synthesis of 2,3-Epoxy-THP

Epoxidation of 2,3-dihydro-THP with m-CPBA in DCM yields 2,3-epoxy-THP. Regioselective ring-opening with 5-hexenol in the presence of BF₃·Et₂O (10 mol%) selectively forms the 2-alkoxy product via carbocation stabilization.

Optimization of Reaction Conditions

Excess 5-hexenol (2 eq.) and low temperatures (−20°C) minimize polymerization of the alkoxy side chain. Yields range from 50–65%, with minor diastereomers arising from carbocation rearrangements.

Transition Metal-Catalyzed Approaches

Palladium-Catalyzed Allylic Alkylation

A 2-triflate-THP derivative undergoes Pd-catalyzed coupling with 5-hexenol in the presence of PPh₃ and K₂CO₃. This method avoids harsh bases but requires anhydrous conditions and affords 55–70% yield.

Copper-Mediated Ullmann Coupling

2-Iodo-THP reacts with 5-hexenol under CuI/L-proline catalysis in DMSO at 110°C. While efficient (60–75% yield), side reactions such as dehalogenation necessitate rigorous purification.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Williamson Ether | Simple reagents | Requires 2-halo-THP synthesis | 40–60 |

| Mitsunobu Reaction | High yields, stereocontrol | Cost of reagents (DIAD, PPh₃) | 70–85 |

| Epoxide Ring-Opening | Regioselectivity | Carbocation rearrangements | 50–65 |

| Pd-Catalyzed Coupling | Mild conditions | Sensitivity to moisture | 55–70 |

Mechanistic Insights and Side Reactions

-

Elimination in Williamson Synthesis : Base-induced β-hydride elimination forms dihydro-THP byproducts, mitigated by using bulky bases (e.g., KOtBu).

-

Carbocation Rearrangements : In epoxide ring-opening, hydride shifts yield 3-alkoxy-THP isomers, detectable via GC-MS.

-

Over-Oxidation in Mitsunobu : Excess DIAD may oxidize 5-hexenol to aldehydes, requiring stoichiometric control .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(5-hexenyloxy)tetrahydro-2H-pyran?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, leveraging Lewis acid catalysts like BF₃·OEt₂. For example, analogous tetrahydropyran derivatives are prepared by reacting an alcohol or alkoxide with a substituted epoxide or allyl silane under controlled conditions . The 5-hexenyloxy group may be introduced using a hexenyl alcohol precursor, with purification via column chromatography. Reaction optimization (e.g., temperature, solvent polarity) is critical to minimize side products like elimination byproducts.

Q. How is the compound characterized using spectroscopic methods?

- Methodological Answer : Structural confirmation involves:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent integration and stereochemistry (e.g., coupling constants for axial/equatorial substituents) .

- Mass Spectrometry : High-resolution MS (e.g., GC-MS) determines molecular weight and fragmentation patterns, validated against databases like NIST .

- IR Spectroscopy : Functional groups like ethers (C-O-C) and alkenes (C=C) are confirmed via characteristic stretching frequencies .

Q. What are the key physicochemical properties, and how are they determined?

- Methodological Answer :

- Boiling Point/Density : Predicted using computational tools (e.g., EPI Suite) or measured via differential scanning calorimetry (DSC) .

- LogP (Partition Coefficient) : Calculated via XLogP3 or experimentally determined using shake-flask methods to assess hydrophobicity .

- Polar Surface Area (PSA) : Computed to evaluate solubility and permeability, relevant for drug discovery applications .

Advanced Research Questions

Q. How does the 5-hexenyloxy substituent affect the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : The hexenyloxy group’s steric bulk and electron-donating ether oxygen influence reaction pathways. Comparative studies with methoxy ( ) or chloro ( ) analogs reveal:

- Steric Effects : Longer alkyl chains reduce nucleophilic attack rates due to hindered access to the reactive center.

- Electronic Effects : The ether oxygen stabilizes adjacent carbocations, favoring SN1 mechanisms in protic solvents. Kinetic studies (e.g., Hammett plots) quantify substituent effects .

Q. What are the safety considerations when handling this compound?

- Methodological Answer :

- GHS Hazards : Likely classified as a skin/eye irritant (Category 1/2A) based on structurally similar compounds (e.g., tetrahydro-2H-pyran-2-one derivatives) .

- Handling Protocols : Use fume hoods, nitrile gloves, and splash goggles. Avoid inhalation via engineering controls (e.g., local exhaust ventilation) .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .

Q. How can computational methods predict the compound’s behavior in different solvents?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate solvation shells to assess stability in polar (e.g., water) vs. nonpolar (e.g., hexane) solvents.

- COSMO-RS : Predicts solubility parameters and partition coefficients using quantum-chemical calculations .

- DFT Studies : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic/electrophilic environments .

Q. What analytical techniques are used to assess purity and stability?

- Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 210–254 nm) quantifies impurities. GC-MS identifies volatile degradation products .

- Stability Testing : Accelerated stability studies (40°C/75% RH) monitor decomposition via NMR or LC-MS. Hydrolytic stability is assessed in buffered solutions (pH 1–13) .

- Thermogravimetric Analysis (TGA) : Evaluates thermal decomposition thresholds under nitrogen/air atmospheres .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.